molecular formula C16H22N2O3 B036460 Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate CAS No. 1346597-57-6

Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate

Cat. No.: B036460
CAS No.: 1346597-57-6
M. Wt: 290.36 g/mol
InChI Key: PEJXWFVSLBDUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a benzyl group, a dimethyl-substituted hexahydropyrrolo ring, and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of N-(2-alkynyl)aryl benzamides using a gold(I)-catalyzed cycloisomerization procedure . This method utilizes mild reaction conditions and yields the desired oxazine compound in modest to good chemical yields. Another approach involves the palladium-catalyzed intramolecular Hiyama coupling of 3-amido-2-(arylsilyl)aryl triflates . This method also provides a high yield of the oxazine compound under mild conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the benzyl group and the oxazine ring.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted oxazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of human leucocyte elastase and C1r serine protease, which are involved in inflammatory processes . Additionally, it acts as a GABA receptor inhibitor, which contributes to its anxiolytic and anticonvulsant effects . The exact molecular pathways and targets involved in its anticancer activity are still under investigation.

Comparison with Similar Compounds

Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate can be compared with other similar compounds such as etifoxine, efavirenz, and tanaproget . These compounds share structural similarities with the oxazine ring but differ in their functional groups and biological activities. For example, etifoxine is a potent GABA receptor inhibitor used as an anxiolytic, while efavirenz is an antiretroviral medicine used to treat HIV . Tanaproget is a nonsteroidal progestin with applications in hormone therapy . The unique combination of functional groups in this compound contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

benzyl 2,2-dimethyl-1,4,4a,5,7,7a-hexahydropyrrolo[3,4-d][1,3]oxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2)17-14-9-18(8-13(14)11-21-16)15(19)20-10-12-6-4-3-5-7-12/h3-7,13-14,17H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJXWFVSLBDUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2CN(CC2CO1)C(=O)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001119054
Record name Pyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylic acid, hexahydro-2,2-dimethyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346597-57-6
Record name Pyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylic acid, hexahydro-2,2-dimethyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346597-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylic acid, hexahydro-2,2-dimethyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.